molecular formula C9H12N2O B1299963 N-methyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 69966-50-3

N-methyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B1299963
CAS RN: 69966-50-3
M. Wt: 164.2 g/mol
InChI Key: UVUKRYCSGXKFEL-UHFFFAOYSA-N
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Description

The compound "N-methyl-N-(pyridin-3-ylmethyl)acetamide" is a chemical structure that is part of a broader class of compounds known as acetamides. Acetamides are characterized by the presence of an acetyl group (CH3C(=O)-) attached to a nitrogen atom. The specific compound includes a methyl group and a pyridin-3-ylmethyl group attached to the nitrogen atom of the acetamide.

Synthesis Analysis

The synthesis of related N-methyl-N-(pyridin-3-ylmethyl)acetamide compounds involves various chemical reactions and starting materials. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent amidification with 4-aminopyridine . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involved starting from chiral amino acids and introducing various alkyl and aryl substituents . These methods highlight the versatility and complexity of synthesizing acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite complex, with various substituents affecting the overall conformation and planarity of the molecule. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide showed that the amide unit is almost planar, with significant dihedral angles between the amide plane and the attached benzene and pyridine rings . This lack of conjugation suggests that the electronic properties of the amide group are relatively independent of the aromatic systems attached to it.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including oxidation. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants resulted in the formation of multiple products, demonstrating the reactivity of these compounds under oxidative conditions . The specific pathways and products of these reactions are determined by the choice of oxidant and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-(pyridin-3-ylmethyl)acetamide derivatives are influenced by their molecular structure. For example, the presence of different substituents can significantly affect the potency of these compounds as antiallergic agents, as seen with N-(pyridin-4-yl)-(indol-3-yl)acetamides, where variations in the indole substituents and alkanoic chain length led to a compound with high potency . Additionally, the crystal structure analysis of related compounds provides insights into their potential intermolecular interactions, such as hydrogen bonding, which can influence their solubility and stability .

Scientific Research Applications

Gas-Liquid Chromatography

N-methyl-N-(pyridin-3-ylmethyl)acetamide has been used in the silylation of lipolysis products for gas-liquid chromatography. This process allows for the direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column. This method eliminates the need to convert free fatty acids to methyl esters before silylation, as the silyl esters produce sharp peaks in gas-liquid chromatography (Tallent & Kleiman, 1968).

Synthesis of Zinc Complexes

This compound has been involved in the synthesis and characterization of mononuclear zinc complexes. A family of pyridylmethylamide ligands, including N-methyl-N-(pyridin-3-ylmethyl)acetamide, were used to create zinc complexes that exhibited a range of coordination numbers and geometries, including tetrahedral, square-pyramidal, and octahedral (Chaudhuri et al., 2007).

Nucleophilic Aromatic Substitution

The compound has been employed in the synthesis of pyridin-4-yl α-substituted acetamide products through a rearrangement reaction involving nucleophilic aromatic substitution. This method is notable for its moderate to high yields and the formal two-carbon insertion it achieves (Getlik et al., 2013).

Synthesis of Metal Ion Complexes

N-methyl-N-(pyridin-3-ylmethyl)acetamide has been used in the preparation of the ligand 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide, which was further utilized to synthesize complexes with divalent and trivalent metal ions. These complexes were characterized through various spectroscopic methods and showed diverse biological activities against bacteria (Karim et al., 2005).

Antiallergic Agents Synthesis

This compound has been part of the synthesis of a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides for antiallergic applications. One particular compound synthesized in this series showed significant potency as an antiallergic agent in various tests, surpassing traditional antihistamines in efficacy (Menciu et al., 1999).

Synthesis of Salts of N-Substituted Piracetam

N-methyl-N-(pyridin-3-ylmethyl)acetamide was used in the synthesis of new salts of N-substituted piracetam. These synthesized salts exhibited antielectrostatic and biocidal properties (Pernak & Drygas, 2000).

Safety And Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The compound is also classified as Acute Tox. 4 Oral .

properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-8(12)11(2)7-9-4-3-5-10-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUKRYCSGXKFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353228
Record name N-methyl-N-(pyridin-3-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(pyridin-3-ylmethyl)acetamide

CAS RN

69966-50-3
Record name N-methyl-N-(pyridin-3-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Su, HA Halem, MP Thomas, C Moutrille… - Bioorganic & medicinal …, 2012 - Elsevier
The modulation of 11β-HSD1 activity with selective inhibitors has beneficial effects on various metabolic disorders including insulin resistance, dyslipidemia and obesity. Here we report …
Number of citations: 15 www.sciencedirect.com

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